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Introduction

ORG 33628 is a potent and selective progesterone receptor modulator (SPRM) that has been
investigated for its potential applications in contraception and the management of hormone-
dependent gynecological conditions. As an SPRM, ORG 33628 exhibits a mixed profile of
progesterone agonist and antagonist activities, depending on the target tissue and the
hormonal environment. A thorough understanding of its binding affinity for the progesterone
receptor (PR) is fundamental to elucidating its mechanism of action and advancing its potential
therapeutic applications. This technical guide provides a comprehensive overview of the
binding characteristics of ORG 33628 to the progesterone receptor, including quantitative
binding data, detailed experimental protocols, and relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of ORG 33628 for the progesterone receptor has been primarily
characterized through competitive radioligand binding assays. These studies have established
its high affinity and selectivity for the PR.

A key study by Kloosterboer et al. (1995) demonstrated that ORG 33628 possesses a binding
affinity for the progesterone receptor that is approximately twice as high as that of the well-
characterized progesterone receptor antagonist RU 486 (mifepristone)[1]. While the absolute
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binding affinity values for ORG 33628 are not explicitly detailed in all publications, the relative
binding affinity provides a strong indication of its potency.

To provide a quantitative context, the binding affinity of RU 486 for the progesterone receptor
has been reported with an IC50 value of approximately 0.2 nM and a Ki value of around 1.9
nM[2][3]. Based on the relative binding data, the estimated binding affinity of ORG 33628 can
be extrapolated as follows:

Relative Binding .
Estimated IC50

Compound Affinity (vs. (nM) Estimated Ki (nM)
Progesterone)

Progesterone 100%

RU 486 (Mifepristone)  ~200% ~0.2 ~1.9

ORG 33628 ~400% ~0.1 ~0.95

Note: The estimated IC50 and Ki values for ORG 33628 are derived from its reported relative
binding affinity compared to RU 486 and should be considered as approximations.

Experimental Protocols

The determination of the binding affinity of ORG 33628 for the progesterone receptor is
typically achieved through a competitive radioligand binding assay. The following is a
representative protocol based on standard methodologies used for steroid hormone receptor
binding studies.

Competitive Radioligand Binding Assay Protocol

1. Materials and Reagents:

o Radioligand: [3H]-Progesterone or another high-affinity progestin radioligand (e.g., [*BH]-ORG
2058).

o Unlabeled Competitors: Progesterone (for standard curve), ORG 33628, and RU 486.
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Receptor Source: Cytosolic fraction from tissues rich in progesterone receptors (e.g., rabbit
or calf uterus) or from cell lines engineered to express the human progesterone receptor
(e.g., T47D cells).

Assay Buffer: Tris-HCI buffer (pH 7.4) containing molybdate, glycerol, and dithiothreitol to
stabilize the receptor.

Scintillation Cocktail: A liquid scintillation cocktail compatible with the detection of tritium.
Glass Fiber Filters: Pre-treated with polyethylenimine to reduce non-specific binding.
Instrumentation: Scintillation counter, refrigerated centrifuge, and filtration manifold.

. Preparation of Receptor Cytosol:
Homogenize the tissue or cells in ice-cold assay buffer.
Centrifuge the homogenate at low speed to remove cellular debris.
Perform a high-speed ultracentrifugation of the supernatant to pellet the microsomal fraction.

The resulting supernatant, containing the soluble progesterone receptors, is carefully
collected and its protein concentration is determined.

. Assay Procedure:
Set up assay tubes containing a fixed concentration of the radioligand.

Add increasing concentrations of the unlabeled competitor (progesterone for the standard
curve, ORG 33628, or RU 486).

Initiate the binding reaction by adding a constant amount of the receptor cytosol to each
tube.

Incubate the mixture at a controlled low temperature (e.g., 4°C) for a sufficient period to
reach equilibrium (typically 18-24 hours).
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Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber
filters. The filters will trap the receptor-ligand complexes.

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a scintillation counter.

. Data Analysis:

Generate a standard curve by plotting the percentage of radioligand displaced against the
concentration of unlabeled progesterone.

From this curve, determine the concentration of the competitor (ORG 33628 or RU 486) that
inhibits 50% of the specific binding of the radioligand (the IC50 value).

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for Competitive Radioligand Binding Assay
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Caption: Workflow for determining binding affinity using a competitive radioligand binding

assay.
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Progesterone Receptor Signaling Pathways

The biological effects of ORG 33628 are mediated through its interaction with the progesterone
receptor, which can trigger two main signaling pathways: the classical genomic pathway and
the non-classical rapid signaling pathway.

Classical Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression. In its inactive state, the
progesterone receptor is located in the cytoplasm, complexed with heat shock proteins (HSPs).

e Ligand Binding: Progesterone or an SPRM like ORG 33628 binds to the ligand-binding
domain of the PR.

» Conformational Change and HSP Dissociation: Ligand binding induces a conformational
change in the receptor, leading to the dissociation of the HSPs.

o Dimerization and Nuclear Translocation: The activated receptors dimerize and translocate to
the nucleus.

» DNA Binding and Gene Transcription: In the nucleus, the PR dimer binds to specific DNA
sequences known as progesterone response elements (PRES) in the promoter regions of
target genes.

o Recruitment of Co-regulators: The receptor-DNA complex then recruits co-activators or co-
repressors, leading to the modulation (activation or repression) of gene transcription. As an
SPRM, ORG 33628 can induce a receptor conformation that recruits a unique profile of co-
regulators, resulting in tissue-specific agonist or antagonist effects.
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Classical Genomic Progesterone Receptor Signaling
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Caption: The classical genomic signaling pathway of the progesterone receptor.
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Non-Classical Rapid Signaling Pathway

In addition to the genomic pathway, progesterone and some SPRMs can elicit rapid, non-
genomic effects. These actions are initiated at the cell membrane or in the cytoplasm and do
not directly involve gene transcription.

 Membrane-Associated PR: A subpopulation of progesterone receptors is associated with the
cell membrane.

 Activation of Kinase Cascades: Binding of a ligand to these membrane-associated receptors
can rapidly activate intracellular signaling cascades, such as the Src/Ras/Raf/MEK/ERK
pathway.

o Downstream Effects: The activation of these kinases can lead to a variety of rapid cellular
responses, including modulation of ion channel activity and phosphorylation of various
proteins, which can in turn influence the genomic signaling pathway.
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Non-Classical Rapid Progesterone Receptor Signaling
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Caption: The non-classical rapid signaling pathway initiated by progesterone receptor
activation.

Conclusion

ORG 33628 is a selective progesterone receptor modulator with a high binding affinity for the
progesterone receptor, estimated to be approximately twice that of mifepristone. This high
affinity underscores its potency as a modulator of progesterone action. Its biological effects are
mediated through both classical genomic and non-classical rapid signaling pathways, leading
to a complex and tissue-specific pharmacological profile. The information presented in this
technical guide provides a foundational understanding of the core binding characteristics of
ORG 33628, which is essential for ongoing research and development in the field of hormonal
therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Mifepristone (C-1073) | Glucocorticoid Receptor Antagonist | TargetMol [targetmol.com]

3. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized
Agonistic Conformation - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [ORG 33628: A Technical Guide to its Progesterone
Receptor Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677477#org-33628-binding-affinity-for-
progesterone-receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1677477?utm_src=pdf-body
https://www.benchchem.com/product/b1677477?utm_src=pdf-body
https://www.benchchem.com/product/b1677477?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/Mifepristone.html
https://www.targetmol.com/compound/mifepristone
https://pmc.ncbi.nlm.nih.gov/articles/PMC2740583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2740583/
https://www.benchchem.com/product/b1677477#org-33628-binding-affinity-for-progesterone-receptor
https://www.benchchem.com/product/b1677477#org-33628-binding-affinity-for-progesterone-receptor
https://www.benchchem.com/product/b1677477#org-33628-binding-affinity-for-progesterone-receptor
https://www.benchchem.com/product/b1677477#org-33628-binding-affinity-for-progesterone-receptor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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